molecular formula C16H7Cl3N2O2 B15248888 5,7-Dichloro-2-(5-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one CAS No. 93981-76-1

5,7-Dichloro-2-(5-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one

Cat. No.: B15248888
CAS No.: 93981-76-1
M. Wt: 365.6 g/mol
InChI Key: XXUSIPXPSUCRMA-UHFFFAOYSA-N
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Description

This compound is a halogenated bis-indole derivative featuring two chlorinated indol-3-one moieties connected via a conjugated ylidene bond. Its molecular formula is C₁₆H₆Cl₄N₂O₂, with an exact molecular weight of 397.91858 g/mol . It is structurally characterized by:

  • Two indole rings substituted with chlorine at positions 5 and 7 on both rings.
  • Ketone groups at the 3-position of each indole, contributing to hydrogen-bonding capacity.

The compound is registered under CAS 6371-23-9 (as per ), though conflicting CAS numbers (e.g., 6371-39-7 in ) suggest possible isomeric variations or nomenclature inconsistencies . Its EC number is 228-897-6, indicating its inclusion in the EINECS inventory .

Properties

CAS No.

93981-76-1

Molecular Formula

C16H7Cl3N2O2

Molecular Weight

365.6 g/mol

IUPAC Name

5-chloro-2-(5,7-dichloro-3-hydroxy-1H-indol-2-yl)indol-3-one

InChI

InChI=1S/C16H7Cl3N2O2/c17-6-1-2-11-8(3-6)15(22)13(20-11)14-16(23)9-4-7(18)5-10(19)12(9)21-14/h1-5,21,23H

InChI Key

XXUSIPXPSUCRMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=N2)C3=C(C4=C(N3)C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

Biological Activity

5,7-Dichloro-2-(5-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one is a compound belonging to the indole family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H6Cl4N2O2
  • Molecular Weight : 400.04 g/mol
  • CAS Number : 6371-38-6

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of indole derivatives, including 5,7-Dichloro-2-(5-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-79.29 ± 0.97
HeLa12.5 ± 1.5
A54915.0 ± 0.8

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound is particularly effective against estrogen receptor-positive (ER+) breast cancer cells.

The mechanism through which this compound exerts its antiproliferative effects involves the downregulation of estrogen receptor alpha (ERα) in MCF-7 cells. Western blot analyses confirmed that treatment with the compound leads to a dose-dependent decrease in ERα protein levels, indicating a potential pathway for therapeutic intervention in estrogen-dependent cancers .

Structure–Activity Relationship (SAR)

The structure–activity relationship analyses suggest that the presence of chlorine substituents and the indole framework are crucial for enhancing biological activity. Modifications to the indole structure can lead to variations in potency and selectivity against different cancer types .

Study on Anticancer Properties

In a study conducted by researchers focusing on isatin derivatives, it was found that compounds similar to 5,7-Dichloro derivatives exhibited promising anticancer activities. The study involved synthesizing various derivatives and evaluating their effects on cancer cell lines using MTT assays. The most potent compounds showed IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

Additionally, some derivatives of indole compounds have shown antimicrobial properties. For instance, compounds with similar structural motifs were tested against a range of bacterial strains and demonstrated significant antibacterial activity . This suggests that further exploration into the antimicrobial potential of 5,7-Dichloro derivatives could be beneficial.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Bis-Indole Derivatives

Compound A : 4,5-Dichloro-2-(4,5-dichloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one
  • Molecular Formula : C₁₆H₆Cl₄N₂O₂ (identical to the target compound).
  • CAS : 6371-39-7 .
  • Key Differences : Chlorine substituents at positions 4 and 5 instead of 5 and 7, altering electronic distribution and steric effects.
  • Biological Relevance : Similar conjugated systems may exhibit comparable photophysical properties but differ in bioavailability due to substitution patterns.
Compound B : 5,7-Dibromo-2-(5-bromo-7-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one
  • Molecular Formula : C₁₆H₆Br₃ClN₂O₂.
  • CAS: Not explicitly listed; InChIKey: RNVZQBPFBKVHOS-UHFFFAOYSA-N .
  • Key Differences : Bromine substitution increases molecular weight (≈535 g/mol) and lipophilicity compared to the target compound. Bromine’s larger atomic radius may hinder membrane permeability.
Compound C : 5-Fluoro-2-(5-fluoro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one
  • Molecular Formula : C₁₆H₆F₂N₂O₂.
  • CAS : 111433-53-5 .
  • Key Differences : Fluorine substituents enhance electronegativity and metabolic stability but reduce steric bulk compared to chlorine.

Mono-Indole Derivatives with Functional Modifications

Compound D : 5-Chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one
  • Molecular Formula: C₁₁H₁₀ClNO.
  • CAS : 1225386-83-3 .
  • Key Differences: A single indole ring with a propan-2-ylidene group at position 3. Used as a pharmaceutical intermediate.
Compound E : 5-Chloro-1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
  • Molecular Formula: C₁₈H₁₆ClNO₃.
  • CAS : 864964-72-7 .
  • Key Differences: Ethyl and hydroxy groups introduce hydrogen-bonding and steric effects.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Property Target Compound Compound A Compound B Compound D
Molecular Weight (g/mol) 397.92 397.92 ~535 207.66
Halogen Type/Position Cl (5,7) Cl (4,5) Br/Cl (5,7) Cl (5)
LogP (Predicted) ~3.5 ~3.2 ~4.8 ~2.1
Hydrogen-Bond Acceptors 4 4 4 2

Key Observations :

  • Chlorine at positions 5 and 7 (target compound) creates a symmetrical electronic environment, favoring crystallinity .
  • Bromine in Compound B increases LogP, suggesting enhanced lipid solubility but possible toxicity risks .
  • Compound D’s simpler structure results in lower molecular weight and LogP, improving solubility for drug formulation .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, such as Friedel-Crafts acylation, hydrazine-mediated cyclization, or halogenation reactions. For example, in analogous indole derivatives, yields can reach 86% under controlled conditions (e.g., refluxing in acetic acid with sodium acetate as a catalyst) . Key parameters include:

  • Temperature : 80–110°C for cyclization steps.
  • Catalysts : AlCl₃ for Friedel-Crafts reactions .
  • Purification : Recrystallization from DMF/acetic acid mixtures to achieve >95% purity .

Q. How is the structural integrity of the compound validated post-synthesis?

Advanced analytical techniques are essential:

  • NMR spectroscopy : Confirms substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., observed m/z 466.8 for related derivatives) .
  • X-ray crystallography : Resolves π-π stacking and hydrogen-bonding interactions in the crystal lattice .

Q. What are the critical purity criteria for this compound in biological assays?

Purity is assessed via:

  • Elemental analysis : Acceptable tolerances ≤0.3% deviation from calculated C/H/N values (e.g., C: 72.02% observed vs. 71.96% calculated) .
  • HPLC : Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding interactions?

Molecular Operating Environment (MOE) software is used to simulate:

  • Electrophilic substitution sites : Chlorine substituents direct reactivity at C-5 and C-7 positions .
  • Protein-ligand docking : The indole core shows affinity for kinase domains (e.g., binding energy ≤−7.2 kcal/mol in PDB structures) .

Q. What methodologies address contradictory data in spectroscopic characterization?

Discrepancies in NMR or MS data can arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomerism) .
  • Deuterated solvents : Minimize proton exchange artifacts in DMSO-d₆ or CDCl₃ .

Q. How do steric and electronic effects influence the compound’s stability under varying pH conditions?

Stability studies in buffered solutions (pH 1–12) reveal:

  • Acidic conditions (pH <3) : Hydrolysis of the indole carbonyl group occurs, reducing stability by 40% over 24 hours .
  • Neutral/basic conditions (pH 7–9) : Enhanced stability due to deprotonation of the NH group in the indole ring .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature80–110°C↑ Yield by 30%
Catalyst (AlCl₃)1.2 equiv.Prevents side reactions
Solvent SystemAcetic acid/DMFMaximizes purity

Q. Table 2. Analytical Benchmarks for Structural Validation

TechniqueCritical MetricsAcceptable RangeReference
¹H NMRAromatic proton integration±5% deviation
MSMolecular ion peak intensity≥90% relative
X-ray DiffractionR-factor≤0.05

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